1-(ADAMANTAN-1-YLOXY)-3-(3-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE
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Overview
Description
1-(ADAMANTAN-1-YLOXY)-3-(3-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE is a synthetic compound with a complex structure that combines an adamantane moiety with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTAN-1-YLOXY)-3-(3-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce the necessary reactive groups. This can involve halogenation or hydroxylation reactions.
Piperidine Ring Introduction: The piperidine ring is synthesized separately and then coupled with the adamantane derivative through nucleophilic substitution or other suitable reactions.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds to form the desired product, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(ADAMANTAN-1-YLOXY)-3-(3-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(ADAMANTAN-1-YLOXY)-3-(3-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YLOXY)-3-(3-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanol: Shares the adamantane moiety but lacks the piperidine ring.
3-Methylpiperidine: Contains the piperidine ring but does not have the adamantane structure.
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol: Similar structure but without the methyl group on the piperidine ring.
Uniqueness
1-(ADAMANTAN-1-YLOXY)-3-(3-METHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE is unique due to the combination of the adamantane and piperidine moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-14-3-2-4-20(11-14)12-18(21)13-22-19-8-15-5-16(9-19)7-17(6-15)10-19;/h14-18,21H,2-13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUSLKTZLWAUPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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